molecular formula C14H13N3 B2535577 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-66-1

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2535577
CAS No.: 439107-66-1
M. Wt: 223.279
InChI Key: VYLYYJIXPTYFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. Compounds based on the pyrazolo[1,5-a]pyrimidine core have been identified as potent and selective inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signalling pathways and are frequently dysregulated in cancers . Research indicates that substitutions on the core structure, such as at the 3-, 5-, and 7-positions, are crucial for modulating biological activity and binding affinity to specific kinase targets like Pim-1, Flt-3, EGFR, and B-Raf . These inhibitors often function by competing with ATP at the kinase's active site, thereby disrupting the phosphorylation events that drive cancer cell proliferation and survival . The structural flexibility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and physicochemical properties to overcome challenges such as drug resistance and off-target effects . Synthetic routes to these compounds, including cyclization and condensation reactions, have been well-established, with advancements in methods like ultrasound irradiation improving efficiency and yield . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-5-12(6-4-10)13-8-15-14-7-11(2)16-17(14)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLYYJIXPTYFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322189
Record name 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-66-1
Record name 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli-type reaction, which can proceed without the participation of an aldehyde . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as ZnCl2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Cyclocondensation Reactions

The core structure participates in cyclocondensation with 1,3-biselectrophilic reagents to form fused or substituted derivatives. For example:

  • Reaction with β-enaminones under microwave irradiation (180°C) yields 7-aryl-substituted derivatives with 80–96% efficiency .

  • Condensation with 1,3-diketones (e.g., pentane-2,4-dione) in glacial acetic acid produces dihydropyrimidine intermediates, which undergo elimination to form pyrazolo[1,5-a]pyrimidines .

Example Reaction Pathway

β-enaminone+3-methyl-1H-pyrazol-5-amineMWI, 180°C7-aryl-pyrazolo[1,5-a]pyrimidine[8]\text{β-enaminone} + 3\text{-methyl-1H-pyrazol-5-amine} \xrightarrow{\text{MWI, 180°C}} \text{7-aryl-pyrazolo[1,5-a]pyrimidine} \quad[8]

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is pivotal for introducing aryl/heteroaryl groups. The 6-(4-methylphenyl) substituent itself is often installed via this method:

  • Palladium-catalyzed coupling of boronic acids with halogenated precursors achieves yields up to 92% .

  • Optimized conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C .

Key Data

Reaction ComponentConditions/ResultsSource
4-bromophenylacetate + pyrazolopyrimidine-boronic acidYield: 85–92%

Electrophilic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at positions 5 and 7. Notable examples include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amino derivatives .

  • Halogenation : NBS or Cl₂ in DCM adds halogens, facilitating subsequent cross-coupling.

Regioselectivity
Substituents at C2 and C6 direct electrophiles to C5/C7 due to resonance and steric effects .

Nucleophilic Aromatic Substitution

The 2-methyl group enhances electron density, enabling nucleophilic displacement under harsh conditions:

  • Reaction with amines (e.g., NH₃/EtOH, 120°C) substitutes leaving groups (e.g., Cl) at C3.

  • Example : Chlorine at C3 in analogs undergoes substitution with amines to yield bioactive derivatives.

Kinetic Data

SubstrateNucleophileConditionsYield
3-chloro-analogNH₃EtOH, 120°C, 12h78%

Pericyclic Reactions

The scaffold engages in [4+2] cycloadditions for ring expansion or functionalization:

  • Diels-Alder Reactions : Acyclic precursors form fused systems via intramolecular cycloaddition .

  • Mechanism : Copper-catalyzed triazole formation precedes cycloaddition, yielding dihydro intermediates that aromatize under basic conditions .

Synthetic Utility
This method constructs polycyclic derivatives for material science applications .

Functional Group Transformations

  • Oxidation : The 2-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, enabling carboxylate-based derivatization .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, enhancing solubility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is its potential as an anticancer agent. Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting CDK2, it disrupts cell cycle progression and induces apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

The compound exhibits IC50 values comparable to established chemotherapeutics, highlighting its potential efficacy in cancer treatment .

Mechanism of Action

The mechanism of action involves binding to the ATP-binding site of CDKs, leading to inhibition of their activity. This results in cell cycle arrest at the G1 to S phase transition and promotes apoptosis in malignant cells .

Antimicrobial Properties

Recent studies have also explored the antimicrobial activities of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its antibacterial and antifungal properties, demonstrating effectiveness against various Gram-positive and Gram-negative bacteria. Some derivatives have shown significant activity against specific strains, indicating a broad spectrum of antimicrobial potential .

Material Science Applications

Beyond medicinal uses, this compound has been investigated for its unique structural properties that lend themselves to material science. Its photophysical properties make it a candidate for developing new materials with specific optical and electronic characteristics. The ability to form crystals with notable conformational phenomena enhances its applicability in solid-state materials .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents on the pyrazolo ring can significantly influence biological activity. For instance:

CompoundSubstituentIC50 (μM)Activity
This compound4-Methylphenyl~10Antiproliferative
Pyrazolo[3,4-d]pyrimidine-0.45Tubulin polymerization inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-~15Kinase inhibition

This table illustrates how modifications can lead to varying degrees of potency against cancer cells .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value around 10 μM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs targeting CDKs .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, several derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against bacterial strains. Compounds showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Activities

Compound Substituents Biological Activity (IC₅₀ or Notable Effects) Reference
Target Compound 2-methyl, 6-(4-methylphenyl) Not explicitly reported (inferred SAR)
6m 3,4,5-trimethoxyphenyl at position 6 Enhanced cytotoxicity (nanomolar range)
6p 4-fluorophenyl at position 6 Improved selectivity for cancer cells
Compound 7c Coumarin-pyrazolo[1,5-a]pyrimidine hybrid IC₅₀ = 2.70 ± 0.28 µM (HEPG2-1 cells)
Compound 1 (Pim-1 inhibitor) 3-aryl, 5-halogen substituents IC₅₀ = 45 nM for Pim-1 kinase
  • Substituent Effects : The 4-methylphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-fluoro in 6p) or bulky (e.g., 3,4,5-trimethoxy in 6m) substituents. These modifications influence potency and selectivity by altering electronic properties and steric interactions with target proteins .
  • Positional Influence: Derivatives with morpholine at position 7 (e.g., PI3Kδ inhibitors) demonstrate that substitutions at positions other than 2 or 6 can redirect activity toward distinct targets, such as phosphoinositide 3-kinases .

Physicochemical and Crystallographic Properties

  • This trade-off is observed in analogs like 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro derivatives, where methoxy groups improve solubility via hydrogen bonding .
  • Crystal Packing : Crystallographic studies () reveal that 4-methylphenyl substituents participate in C–H···π interactions, influencing solid-state stability and dissolution rates. Chloro or bromo substituents, by contrast, enhance halogen bonding but may introduce toxicity risks .

Structure-Activity Relationship (SAR) Insights

  • Core Modifications : The pyrazolo[1,5-a]pyrimidine core itself is a "privileged structure" for kinase inhibition, with its planar geometry facilitating ATP-binding pocket interactions .
  • Substituent Optimization :
    • Position 2 : Methyl groups (as in the target compound) reduce metabolic oxidation compared to bulkier substituents .
    • Position 6 : Aromatic groups (e.g., 4-methylphenyl) enhance π-π stacking with hydrophobic kinase domains, while polar substituents (e.g., morpholine at position 7) improve water solubility .

Biological Activity

2-Methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and a fluorescent probe for bioimaging applications.

The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Targeting Cyclin-Dependent Kinases

  • Inhibition of CDK2 : This compound has been shown to inhibit CDK2 activity, leading to disrupted cell cycle progression and increased apoptosis in various cancer cell lines.
  • Biochemical Pathways : The inhibition of CDKs affects several signaling pathways involved in cell growth and differentiation, contributing to its antitumor effects .

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit proliferation in these cells.

Cytotoxic Effects

  • Cell Lines Tested : Various studies have reported the cytotoxic effects of this compound on cell lines such as HeLa (cervical cancer) and L929 (fibroblast) cells .
  • IC50 Values : The IC50 values for growth inhibition in these cell lines are reported to be in the micromolar range, indicating potent biological activity.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties. These properties include good solubility and permeability, which are essential for effective drug delivery.

Research Applications

The compound has several applications in scientific research:

  • Fluorescent Probes : Its photophysical properties make it suitable for use as a fluorescent probe in bioimaging applications.
  • Antitumor Research : Ongoing studies are exploring its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in tumor proliferation .

Comparative Biological Activity Table

Compound NameMechanism of ActionIC50 (µM)Target Cell Lines
This compoundInhibits CDK2; induces apoptosis~10-20HeLa, L929
3-Bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidineInhibits CDK2; leads to cell cycle arrest~15-25MCF7, A549

Case Studies

Several studies have focused on the biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study demonstrated that derivatives with different substituents at the 6-position exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced their activity significantly .
  • Another research effort highlighted the synthesis of novel derivatives that showed improved selectivity and potency against specific cancer types compared to earlier compounds in this class .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine and its derivatives?

The most widely used method involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds (e.g., alkoxymethylene-β-dicarbonyls, α,β-unsaturated ketones). For example, a two-step synthesis starting from methyl ketones (1a–g) yields 7-substituted derivatives with moderate to high regioselectivity. Reaction optimization often includes polar aprotic solvents (DMF) and catalysts like PdCl₂(PPh₃)₂ for cross-coupling steps .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Identifies substituent positions and regioselectivity (e.g., distinguishing C-2 vs. C-7 substitution).
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and stoichiometry (e.g., carbon/nitrogen ratios in ) .

Q. What role do substituents play in modulating the compound’s physicochemical properties?

Substituents at C-2, C-6, and C-7 significantly influence electronic and steric properties. For instance:

  • Electron-withdrawing groups (e.g., cyano) enhance reactivity for further functionalization.
  • Methyl or aryl groups at C-6 improve thermal stability and solubility in organic solvents. Substituent effects are quantified via Hammett constants or DFT calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity is controlled by:

  • Catalysts : PdCl₂(PPh₃)₂ promotes Suzuki-Miyaura couplings at specific positions (e.g., C-7 functionalization).
  • Solvent systems : Polar aprotic solvents (DMF) favor cyclocondensation over side reactions.
  • Temperature : Reflux conditions (80–100°C) optimize reaction kinetics for desired products .

Q. What computational methods are used to predict photophysical properties of these compounds?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) model electronic transitions. For example, HOMO-LUMO gaps correlate with absorption/emission spectra, explaining solvatochromic shifts in fluorophores. These methods also rationalize substituent effects on Stokes shifts .

Q. How are biological activities (e.g., antifungal) evaluated for pyrazolo[1,5-a]pyrimidines?

  • In vitro assays : MIC (minimum inhibitory concentration) tests against phytopathogenic fungi (e.g., Fusarium spp.) using agar dilution or broth microdilution.
  • Structure-activity relationship (SAR) : Modifying C-7 alkylamino groups enhances antifungal potency. Activity is compared to reference drugs like fluconazole .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

  • Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time.
  • Analytical validation : Use high-resolution NMR/MS to confirm product identity.
  • Meta-analysis : Compare datasets across studies (e.g., vs. 6) to identify outliers due to procedural variations .

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Nucleophilic substitution : Silylformamidines or Grignard reagents introduce amino or alkyl groups.
  • Cross-coupling : Suzuki reactions with aryl boronic acids install aromatic substituents.
  • Oxidation/Reduction : Controlled oxidation of methyl groups yields aldehydes for further derivatization .

Q. How can pyrazolo[1,5-a]pyrimidines be integrated into hybrid heterocyclic systems (e.g., benzofuran derivatives)?

Condensation with benzofuran-containing precursors (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) generates fused heterocycles. These hybrids are screened for enhanced bioactivity, leveraging synergistic electronic effects between the cores .

Q. What approaches optimize reaction conditions for scale-up synthesis?

  • Catalyst screening : PdCl₂dppf·dcm improves yield in boronation steps.
  • Solvent recycling : DMF or THF recovery reduces costs.
  • Flow chemistry : Continuous processes minimize side reactions and improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.